molecular formula C15H22BNO6 B2491706 2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2490666-00-5

2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2491706
CAS No.: 2490666-00-5
M. Wt: 323.15
InChI Key: GWSADQZJYCTBNY-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This specific compound features a nitrophenyl group, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-nitrophenol and 2-methoxyethanol.

    Formation of the Intermediate: The 4-bromo-2-nitrophenol undergoes a nucleophilic substitution reaction with 2-methoxyethanol in the presence of a base such as potassium carbonate to form 4-(2-methoxyethoxy)-2-nitrophenol.

    Boronic Ester Formation: The intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and aryl halides.

Major Products

    Reduction: 2-[4-(2-Methoxyethoxy)-3-aminophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block in Suzuki-Miyaura cross-coupling reactions to create complex molecules, including pharmaceuticals and agrochemicals.

Biology

The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for compounds with antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic effects, particularly if the nitrophenyl group is modified to enhance biological activity.

Industry

In the chemical industry, this compound can be used in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable biaryl linkages.

Mechanism of Action

The mechanism by which 2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects largely depends on the specific reactions it undergoes. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The palladium catalyst facilitates the formation of a palladium complex with the aryl halide, which then reacts with the boronic ester to form the desired product.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4-Nitrophenylboronic Acid: Similar in structure but lacks the methoxyethoxy group, affecting its solubility and reactivity.

    2-(2-Methoxyethoxy)phenylboronic Acid: Lacks the nitro group, which can influence its reactivity and applications.

Uniqueness

2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the nitro group and the methoxyethoxy group. The nitro group can be reduced to an amino group, providing additional functionalization options, while the methoxyethoxy group enhances solubility and potentially influences the compound’s reactivity in cross-coupling reactions.

Properties

IUPAC Name

2-[4-(2-methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO6/c1-14(2)15(3,4)23-16(22-14)11-6-7-13(21-9-8-20-5)12(10-11)17(18)19/h6-7,10H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSADQZJYCTBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCOC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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